N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-derived compound featuring a 2-methoxybenzamide core linked to a 5-methoxy-substituted benzothiazole moiety. The diethylaminoethyl group and hydrochloride salt enhance solubility and bioavailability, making it a candidate for pharmacological studies. Benzothiazoles are recognized for their chemical stability and diverse biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties . This compound’s structural complexity and substituent arrangement position it for comparison with analogous derivatives.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)13-14-25(21(26)17-9-7-8-10-19(17)28-4)22-23-18-15-16(27-3)11-12-20(18)29-22;/h7-12,15H,5-6,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWVDSYVYFOYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has been shown to have a higher inhibitory effect on COX-1, as evidenced by its lower IC50 value for COX-1 compared to COX-2.
Biochemical Pathways
By inhibiting the COX enzymes, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever. By inhibiting this pathway, the compound can reduce these symptoms.
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response. In addition, the compound has been shown to inhibit albumin denaturation, further contributing to its anti-inflammatory effects.
Biological Activity
N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes:
- Benzothiazole moiety : Known for various biological activities.
- Amide group : Contributes to its pharmacological properties.
- Diethylamino group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 569.1 g/mol.
Research indicates that this compound primarily exhibits its biological effects through the following mechanisms:
- COX Enzyme Inhibition : The compound has been identified as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the arachidonic acid pathway. This inhibition leads to reduced synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
- Antimalarial Activity : Similar thiazole derivatives have shown promising results against Plasmodium falciparum, suggesting that modifications to the benzothiazole structure could enhance antimalarial potency .
- Leishmanicidal Activity : Compounds with similar structures have demonstrated efficacy against Leishmania species, indicating potential for this compound in treating leishmaniasis .
Anti-inflammatory Properties
The compound's ability to inhibit COX enzymes positions it as a candidate for treating inflammatory diseases such as arthritis. Its anti-inflammatory properties are attributed to the modulation of prostaglandin levels, which are mediators of inflammation.
Anticancer Potential
Preliminary studies suggest that benzamide derivatives may exhibit anticancer activity by interfering with cancer cell proliferation pathways. The structural features of this compound may enhance its interaction with specific cellular targets involved in tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of benzamide derivatives similar to this compound:
- In Vitro Cytotoxicity Studies : Research on related thiazole compounds has shown low cytotoxicity in HepG2 cell lines while maintaining high efficacy against malaria parasites . This suggests a favorable therapeutic index for potential drug development.
- Structure-Activity Relationship (SAR) : Studies indicate that modifications at specific positions on the thiazole ring significantly impact biological activity. Non-bulky electron-withdrawing groups at ortho positions enhance potency .
- Pharmacological Screening : Investigations into similar compounds have highlighted their potential as xanthine oxidase inhibitors, further expanding their therapeutic applications .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below highlights structural features, molecular weights, and pharmacological profiles of the target compound and related derivatives:
Challenges and Opportunities
- Target Compound: Limited pharmacological data exist; its dual methoxy arrangement warrants evaluation against inflammation, cancer, or microbial targets.
- Nitazoxanide Derivatives: Broad-spectrum antiparasitic activity validated clinically, but nitro group toxicity limits long-term use . The target compound’s non-nitro structure may offer safer alternatives.
- Structural Hybrids : Combining methoxybenzothiazole with nitro or chloro groups (e.g., ) could optimize potency and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
